ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate is a complex organic compound that features a morpholine ring, a pyrazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate alkylating agent under basic conditions.
Final Coupling: The final step involves coupling the pyrazole-naphthalene intermediate with the morpholine derivative using esterification reactions to form the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate can be compared with similar compounds such as:
Ethyl 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate: This compound has a phenyl group instead of a naphthalene moiety, which may result in different biological activities and properties.
Ethyl 2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate: The presence of a methyl group instead of a naphthalene moiety can lead to variations in reactivity and application.
The uniqueness of this compound lies in its combination of the naphthalene, pyrazole, and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]morpholin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-21(26)12-18-15-27-11-10-25(18)14-17-13-23-24-22(17)20-9-5-7-16-6-3-4-8-19(16)20/h3-9,13,18H,2,10-12,14-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJMWRJCDZASSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1CC2=C(NN=C2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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